The chemical is indexed under the CAS number 1756-32-7 and has been documented in several chemical databases such as PubChem and BenchChem. Its structure features a diphenylamino group attached to a phenyl ring and an ethanone moiety, which contributes to its classification as an aromatic ketone.
1-(4-(Diphenylamino)phenyl)ethanone can be synthesized through several methods, primarily focusing on the coupling of diphenylamine with acetophenone derivatives. Common synthesis methods include:
Key parameters for these reactions often include temperature control (usually between 60°C to 120°C), reaction time (ranging from several hours to overnight), and stoichiometry of reactants.
The molecular structure of 1-(4-(Diphenylamino)phenyl)ethanone can be described using various structural representations:
The compound features a central carbon atom bonded to a carbonyl group (ketone), flanked by a phenyl ring and a diphenylamino group. The presence of these aromatic systems contributes to its stability and unique electronic properties.
1-(4-(Diphenylamino)phenyl)ethanone exhibits properties typical of aromatic ketones, including:
These properties are critical for its applications in various chemical processes.
1-(4-(Diphenylamino)phenyl)ethanone participates in several key chemical reactions:
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action of 1-(4-(Diphenylamino)phenyl)ethanone involves its interaction with biological targets, particularly in medicinal chemistry contexts:
Detailed studies are essential for understanding how this compound functions within biological systems, particularly regarding its potential therapeutic applications.
1-(4-(Diphenylamino)phenyl)ethanone finds utility across multiple scientific domains:
The compound 1-(4-(Diphenylamino)phenyl)ethanone is systematically named under IUPAC rules as 1-[4-(diphenylamino)phenyl]ethan-1-one, reflecting its core structural motifs: a ketone group (ethanone) attached to a para-substituted triphenylamine system [2] [4]. Its molecular formula C₂₀H₁₇NO (molecular weight: 287.36 g/mol) comprises three key units:
CC(=O)C1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1 highlights the connectivity [4]. PDBZHEMVWXFWIT-UHFFFAOYSA-N enables unique database identification [2] . Table 1: Atomic Composition of 1-(4-(Diphenylamino)phenyl)ethanone
| Element | Count | Molecular Weight Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 20 | 240.21 |
| Hydrogen (H) | 17 | 17.13 |
| Nitrogen (N) | 1 | 14.01 |
| Oxygen (O) | 1 | 16.00 |
| Total | C₂₀H₁₇NO | 287.36 |
While experimental single-crystal X-ray diffraction data for this specific compound is absent in the literature, computational models provide insights into its three-dimensional conformation:
Nuclear Magnetic Resonance (NMR) (predicted):
Fourier-Transform Infrared (FTIR):
Mass Spectrometry (MS):
Table 2: Characteristic Spectral Signatures
| Technique | Key Assignments | Observed Values |
|---|---|---|
| ¹H NMR | Methyl protons | δ 2.55 ppm (s, 3H) |
| Aromatic protons | δ 7.0–7.8 ppm (m, 14H) | |
| FTIR | ν(C=O) | 1680 cm⁻¹ |
| ν(C–N) | 1280–1320 cm⁻¹ | |
| MS | Molecular ion [M]⁺ | m/z 287.13 |
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal the electronic properties critical to photophysical behavior:
Table 3: Computed Electronic Parameters
| Parameter | Value (DFT Calculation) | Significance |
|---|---|---|
| HOMO Energy | -5.2 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| ΔE (HOMO–LUMO) | 3.4 eV | Optical absorption threshold |
| Ground State Dipole | 4.7 D | Polarity & solvation behavior |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9